1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
The compound “1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-carboxamide” is a chemical compound with the molecular formula C19H20N2OS . It is also known by other names such as N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pivalamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, derivatives of 2-(substituted phenyl)-3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl) thiazolidin-4-one have been synthesized from the reaction of 4-(6-methylbenzo[d]thiazol-2-yl)benzenamine with different substituted benzaldehydes, followed by cyclocondensation reaction of the prepared imines with 2-mercaptoacetic acid .Molecular Structure Analysis
The molecular structure of this compound can be determined by various spectroscopic techniques such as IR, HNMR, and GCMS . The InChIKey for this compound is OSKQAGULEWUANW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 324.4 g/mol . It has a computed XLogP3 value of 5.2, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors .Scientific Research Applications
Synthesis and Anticancer Activity
A study by Abdellatif et al. (2014) describes the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including compounds structurally related to 1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-carboxamide, and their evaluation for anticancer activity. These compounds showed promising results against the MCF-7 human breast adenocarcinoma cell line, indicating their potential as anticancer agents (Abdellatif et al., 2014).
Antimicrobial and Antioxidant Activities
Palkar et al. (2017) designed and synthesized novel analogs with antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. While not directly mentioning this compound, the study provides insight into the structural analogs' potential antimicrobial efficacy. Additionally, the synthesized compounds were evaluated for their cytotoxic activity against mammalian Vero cell line, indicating their safety profile at concentrations exhibiting antibacterial activity (Palkar et al., 2017).
Synthesis and Characterization of Heterocyclic Compounds
The research by Fadda et al. (2012) focuses on the synthesis of new pyrazole, pyridine, and pyrimidine derivatives using enaminonitriles as key intermediates. This study underscores the versatility of such compounds in heterocyclic synthesis, providing a foundation for further exploration of their biological activities and potential applications (Fadda et al., 2012).
Corrosion Inhibition Efficiency
A study by Tawfik (2015) explored the corrosion inhibition efficiency of N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide surfactants at the carbon steel/hydrochloric acid interface. This research demonstrates the potential of pyrazole derivatives as corrosion inhibitors, highlighting their importance in industrial applications (Tawfik, 2015).
Future Directions
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways, leading to a range of physiological effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its bioavailability and distribution in the body . Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of other substances.
properties
IUPAC Name |
1,3-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-12-4-9-17-18(10-12)26-20(22-17)14-5-7-15(8-6-14)21-19(25)16-11-24(3)23-13(16)2/h4-11H,1-3H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSDDQZBDDMOJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CN(N=C4C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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